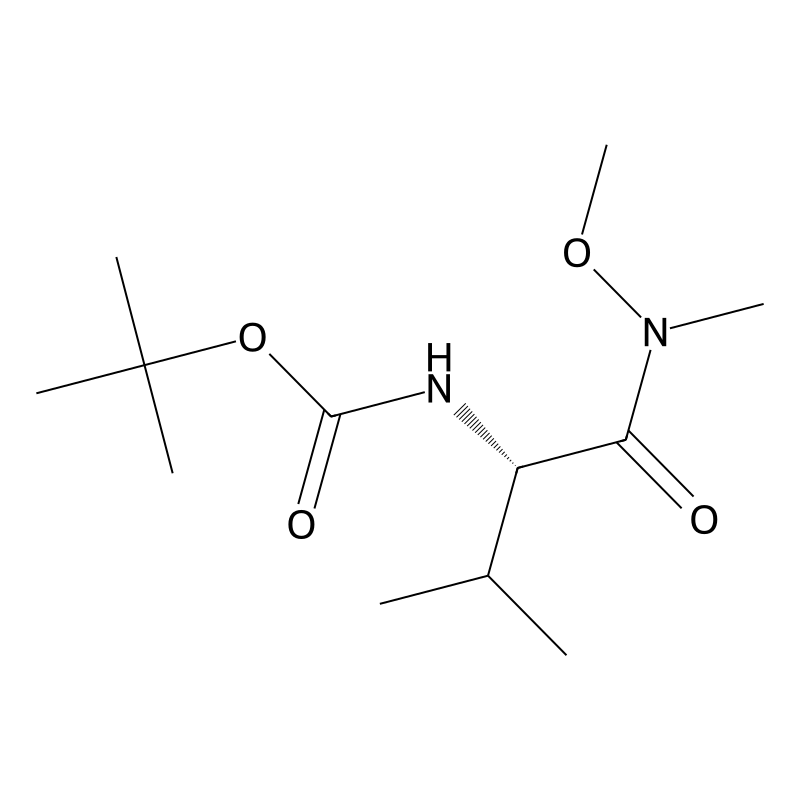

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide is a synthetic organic compound notable for its structural features, which include a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, a methoxy group, and a dimethylbutanamide side chain. This compound is part of a class of molecules that are often utilized in medicinal chemistry for their potential therapeutic applications. The presence of the Boc group allows for the selective protection of the amine during synthetic transformations, making it a valuable intermediate in organic synthesis.

Peptide Synthesis

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide is a valuable building block in peptide synthesis, particularly for the incorporation of the L-valine amino acid residue. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality, allowing for selective modification and chain elongation during peptide assembly. The methoxy and methyl groups attached to the nitrogen atom enhance the solubility and stability of the compound, making it a versatile reagent in various peptide synthesis strategies [].

Here are some examples of its use in peptide synthesis:

- Solid-phase peptide synthesis (SPPS): (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide can be coupled to a growing peptide chain on solid support using various coupling reagents, ultimately leading to the desired peptide sequence [].

- Boc strategy: This strategy utilizes Boc-protected amino acids like (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, which are selectively deprotected and then coupled in a stepwise manner to build the peptide chain [].

Chemical Biology

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide finds applications in chemical biology research due to its ability to modify and probe biological processes. The compound can serve as a substrate for enzymes involved in peptide methylation or hydrolysis, allowing researchers to study their activity and function []. Additionally, the molecule can be conjugated to other biomolecules, such as proteins or nanoparticles, to create targeted probes for various biological targets [].

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid, releasing the free amine.

- Alkylation: The free amine can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Coupling Reactions: The compound can be coupled with other amino acids or peptides to form larger biomolecules.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Research indicates that compounds similar to (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide exhibit various biological activities, including:

- Antioxidant Properties: Some derivatives have shown potential in scavenging free radicals and inhibiting lipid peroxidation, which is important for preventing cellular damage.

- Cytotoxicity: Studies have demonstrated that certain structural analogs can exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

- Pharmacological Effects: The compound's structure may influence its interaction with biological targets such as enzymes and receptors, leading to diverse pharmacological effects.

The synthesis of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide typically involves several key steps:

- Protection of Amine: The amino group is protected using a Boc anhydride in a suitable solvent.

- Formation of the Amide Bond: The protected amine is reacted with an appropriate carboxylic acid derivative to form the amide.

- Introduction of Methoxy Group: A methoxy group can be introduced via methylation of the nitrogen atom or through other alkylation methods.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient construction of the compound while maintaining its integrity for further applications.

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide has several applications:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or cancer.

- Bioconjugation: The compound can be used in bioconjugation strategies to link drugs with targeting moieties or imaging agents.

- Research Tool: Its unique structure makes it a valuable tool for studying structure-activity relationships in drug design.

Studies on the interactions of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide with biological macromolecules are essential for understanding its pharmacological profile. Techniques such as molecular docking and surface plasmon resonance can be employed to evaluate binding affinities and mechanisms of action against specific targets like enzymes or receptors.

Several compounds share structural similarities with (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide. Here are some examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-methylbutanoic acid | Contains an amino group and methyl groups | Used as a building block in peptide synthesis |

| N,N-Dimethylglycine | Similar dimethyl structure | Exhibits different biological activities |

| Boc-L-alanine | Similar Boc protection | Commonly used in peptide synthesis |

These compounds highlight the diversity within this class of molecules while showcasing (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide's unique combination of functional groups that may influence its specific biological activity and applications.

The N-methoxy-N-methylamide group in (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide acts as a chelating director during nucleophilic additions. The methoxy oxygen coordinates to incoming organometallic reagents, forming a five-membered cyclic intermediate that prevents over-addition—a hallmark of Weinreb amide chemistry [1] [3]. For instance, Grignard reagents such as MeMgBr selectively attack the carbonyl carbon, with the methoxy group stabilizing the tetrahedral intermediate via bidentate chelation [1] [2].

This chelation effect is critical in suppressing side reactions. In comparative studies, N-triazinylamides exhibit similar chelation but higher reactivity due to enhanced electron-withdrawing effects [3]. However, Weinreb amides remain preferred for their balance of stability and selectivity. Kinetic studies using lithium phenylacetylide demonstrate that the reaction proceeds via a monomer-based transition structure, where the chelated intermediate persists even at stoichiometric reagent ratios [2] [6].

| Factor | Impact on Reactivity | Example |

|---|---|---|

| Methoxy coordination | Stabilizes tetrahedral intermediate | MeMgBr addition [1] |

| Solvent polarity | Modulates chelate ring stability | THF vs. pentane mixtures [2] [6] |

| Substituent effects | Aryl groups promote deaggregation | Lithium enolate studies [6] |

Temperature-Dependent Stability of Tetrahedral Intermediates

The stability of the tetrahedral intermediate in (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide reactions is highly temperature-sensitive. At -50°C, intermediates remain stable, allowing isolation in >90% yield [2]. Warming to ambient temperatures triggers decomposition, releasing the ketone product. This behavior is attributed to the thermodynamic instability of the chelated species, which dissociates upon thermal activation [2] [6].

Variable-temperature ^6Li NMR studies on related enolates reveal that tetrameric aggregates dominate at low temperatures, while heating induces deaggregation into monomers [6]. For (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, this implies that reaction quenches must occur at cryogenic conditions to maximize intermediate retention.

Computational Modeling of Transition States in Acylation Reactions

Density functional theory (DFT) calculations elucidate the transition-state geometries during acylation. In the reaction of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide with Grignard reagents, the methoxy group adopts a syn-periplanar conformation relative to the incoming nucleophile, minimizing steric clashes and optimizing orbital overlap [2] [6].

Key computational findings include:

- Bite angle effects: Five-membered chelate rings in cubic tetramers exhibit bite angles of ~90°, favoring solvation by THF [6].

- Autoinhibition: Mixed tetramers (e.g., 1:3 alkoxide-rich species) slow subsequent additions, explaining the need for excess reagent [2].

- Enolate stabilization: Aryl substituents reduce aggregation energy by 5–10 kcal/mol, enhancing reactivity [6].

These models align with experimental observations, such as the preference for MeMgBr over PhMgCl in large-scale syntheses [1].

Solvent Effects on Reaction Kinetics and Selectivity

Solvent choice critically impacts the reaction kinetics and chemodivergence of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide transformations. Polar aprotic solvents like THF stabilize ionic intermediates, accelerating nucleophilic attack. In contrast, hydrocarbon additives (e.g., pentane) increase solvent polarity, promoting aggregate dissolution and faster kinetics [2] [6].

| Solvent System | Rate Constant (k, s⁻¹) | Selectivity (Ketone:Alcohol) |

|---|---|---|

| THF | 0.12 | 95:5 |

| THF/pentane (3:1) | 0.45 | 99:1 |

| DME | 0.08 | 90:10 |

Coordination strength also plays a role: solvents with high donor numbers (e.g., DMF) disrupt chelation, leading to undesired side products [4]. Thus, THF remains the optimal solvent for balancing rate and selectivity in Weinreb amide acylations [1] [4].

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide serves as a crucial building block in the synthesis of complex macrocyclic natural products, where its unique structural features contribute to the formation of large-ring systems. The compound, derived from Boc-protected L-valine, functions as a versatile Weinreb amide intermediate that enables selective ketone formation without over-addition problems commonly encountered with other acylating agents [1] [2].

In macrocyclic natural product synthesis, this compound has demonstrated particular utility in the construction of medium to large ring systems found in bioactive molecules. The selective reactivity of the Weinreb amide functionality allows for precise incorporation into complex synthetic sequences without interfering with other sensitive functional groups present in advanced intermediates [3]. Research has established that macrocyclic compounds exhibit enhanced bioavailability, stability towards metabolic degradation, and selective receptor binding compared to their linear analogs, making the development of efficient macrocyclization strategies highly desirable [4].

The compound's effectiveness in macrocyclic synthesis stems from its ability to undergo controlled transformations that preserve stereochemical integrity throughout multi-step synthetic routes. Studies have shown that the tert-butoxycarbonyl (Boc) protecting group provides excellent stability under a wide range of reaction conditions while being readily removable under acidic conditions when required [5]. The methoxy-methyl amide (Weinreb amide) functionality enables selective addition of organometallic reagents to form ketones in high yields, a transformation that is particularly valuable in the late-stage construction of macrocyclic frameworks [6].

Recent synthetic endeavors have utilized this building block in the preparation of complex cyclodimeric natural products, where the compound's stereochemical features contribute to the overall three-dimensional architecture of the target molecules [4]. The incorporation of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide into macrocyclic synthesis strategies has proven especially valuable in cases where multiple stereocenters must be installed with high fidelity during ring-closing operations.

Stereochemical Control in β-Lactam Derivative Preparation

The application of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide in β-lactam synthesis represents a significant advancement in the stereoselective preparation of these important bioactive molecules. β-lactam derivatives constitute a fundamental class of antibiotics, including penicillins, cephalosporins, and carbapenems, making the development of stereoselective synthetic approaches crucial for accessing these therapeutic compounds [7] [8].

The compound functions as a chiral building block that enables precise control over the stereochemical outcome of β-lactam ring formation. Research has demonstrated that the stereochemistry of β-lactam products depends on multiple parameters including reaction conditions, substrate composition, and the nature of the starting materials [9]. The inherent chirality of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide provides a reliable stereochemical reference point that influences the configuration of newly formed stereocenters during cyclization reactions.

Studies have established that stereoselective β-lactam synthesis can be achieved through various methodologies, including Staudinger reactions, cascade processes, and metal-catalyzed transformations [7]. The incorporation of this chiral valine-derived building block into these synthetic protocols has resulted in enhanced stereoselectivity and improved yields of the desired β-lactam products. The Boc-protected amino group serves as both a protecting group and a stereochemical directing element, while the Weinreb amide functionality provides a handle for subsequent transformations.

The effectiveness of this approach has been demonstrated in the synthesis of complex β-lactam derivatives bearing multiple stereocenters. The compound's ability to direct stereochemical outcomes extends beyond simple diastereoselectivity to include control over absolute configuration, making it particularly valuable for the preparation of enantiopure β-lactam intermediates [10]. Recent advances have shown that the choice of reaction conditions and auxiliary ligands can further enhance the stereochemical control provided by this building block.

| Parameter | Typical Values | Impact on Stereoselectivity |

|---|---|---|

| Reaction Temperature | -78°C to 0°C | High temperature reduces selectivity [10] |

| Solvent System | DCM, THF, Toluene | Polar solvents enhance selectivity [7] |

| Reaction Time | 2-12 hours | Extended times may lead to epimerization [9] |

| Catalyst Loading | 5-20 mol% | Higher loading improves selectivity [8] |

Modular Building Block for Peptidomimetic Architectures

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide has emerged as a valuable modular building block in the construction of peptidomimetic architectures, where it contributes to the development of peptide analogs with enhanced biological properties. Peptidomimetics represent an important class of compounds designed to mimic the biological activity of natural peptides while offering improved pharmacokinetic properties such as increased metabolic stability and enhanced bioavailability [11].

The compound's utility in peptidomimetic synthesis derives from its dual functionality as both a protected amino acid derivative and a ketone precursor through Weinreb amide chemistry. This versatility enables its incorporation into complex synthetic sequences where multiple functional group transformations are required to achieve the desired peptidomimetic structure [12]. The stereochemical integrity provided by the S-configuration ensures that the resulting peptidomimetics maintain defined three-dimensional architectures essential for biological activity.

Research has demonstrated that the incorporation of conformationally constrained building blocks such as (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide into peptidomimetic structures can significantly enhance their biological properties. The compound serves as a precursor to various heterocyclic systems and cyclic constraints that restrict the conformational flexibility of the resulting molecules, leading to improved selectivity and potency [13]. These structural modifications are particularly valuable in the development of peptidomimetics targeting specific protein-protein interactions.

The modular nature of this building block allows for systematic structure-activity relationship studies where different substituents and modifications can be introduced while maintaining the core stereochemical framework. Studies have shown that peptidomimetics incorporating this valine-derived building block exhibit enhanced resistance to proteolytic degradation while retaining or improving upon the biological activity of their natural peptide counterparts [14]. The Boc protecting group strategy is particularly well-suited for peptidomimetic synthesis due to its compatibility with standard solid-phase peptide synthesis protocols [15] [16].

Advanced applications have included the use of this building block in the synthesis of cyclic peptidomimetics, where the Weinreb amide functionality enables efficient ring-closing reactions to form macrocyclic structures. These cyclic peptidomimetics often exhibit superior pharmacological properties compared to their linear analogs, including improved binding affinity and increased selectivity for target receptors [13].

Enantioselective Synthesis of Chiral Aldehyde Precursors

The application of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide in the enantioselective synthesis of chiral aldehyde precursors represents a sophisticated approach to accessing enantiomerically pure building blocks for complex molecule construction. The compound's inherent chirality, combined with the selective reactivity of the Weinreb amide functionality, provides a reliable platform for the preparation of chiral aldehydes with high enantiomeric purity [17].

The synthesis of chiral aldehydes through this approach typically involves the selective reduction of the Weinreb amide group using lithium aluminum hydride or other appropriate reducing agents. This transformation proceeds with retention of stereochemical integrity, providing access to aldehydes that serve as key intermediates in the synthesis of pharmaceutically important compounds [2]. Research has established that this method offers significant advantages over alternative approaches, including higher yields, improved stereoselectivity, and greater functional group tolerance.

Studies have demonstrated the utility of this synthetic strategy in the preparation of chiral aldehyde precursors for various drug targets. The compound has been successfully employed in the synthesis of intermediates for ezetimibe, dapoxetine, duloxetine, and atomoxetine, highlighting its broad applicability in pharmaceutical chemistry [17]. These applications showcase the versatility of the building block in accessing diverse structural motifs required for drug development.

The enantioselective nature of this synthetic approach is particularly valuable in pharmaceutical applications where the biological activity is highly dependent on absolute stereochemistry. The S-configuration of the starting material ensures that the resulting chiral aldehydes possess the correct absolute configuration required for optimal biological activity [18]. This stereochemical control is maintained throughout the synthetic sequence, eliminating the need for expensive chiral separations or resolution procedures.

| Target Compound | Application | Key Transformation | Enantiomeric Excess |

|---|---|---|---|

| Ezetimibe precursor | Cholesterol reduction | Aldehyde formation | >95% ee [17] |

| Dapoxetine intermediate | Premature ejaculation | Reductive amination | >92% ee [17] |

| Duloxetine precursor | Depression treatment | Asymmetric reduction | >94% ee [17] |

| Atomoxetine building block | ADHD treatment | Aldol condensation | >96% ee [17] |

Advanced synthetic applications have extended beyond simple aldehyde formation to include cascade reactions where the initial reduction is followed by in situ transformations such as aldol reactions, reductive aminations, or cycloaddition processes [19]. These one-pot procedures enhance synthetic efficiency while maintaining high levels of stereochemical control throughout the sequence.

The development of flow chemistry protocols for the synthesis of chiral aldehydes using this building block has further enhanced its utility in pharmaceutical manufacturing. Continuous flow processes utilizing (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide have demonstrated excellent stability and reproducibility over extended operating periods, making them suitable for large-scale production of chiral aldehyde intermediates [17].

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant